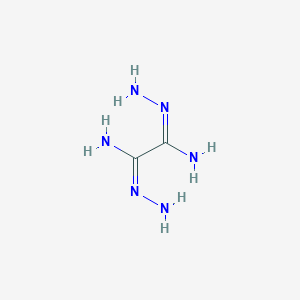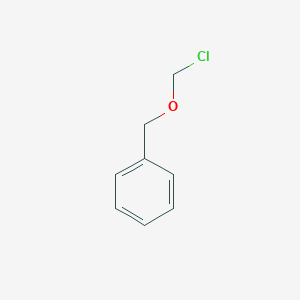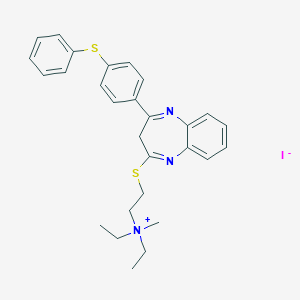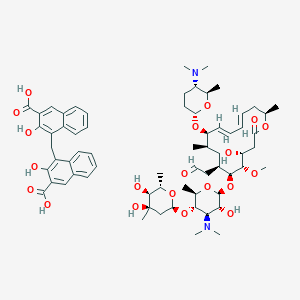
甲基2-(2-氨基噻唑-4-基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate involves a multi-step process including oximation, methylation, halogenation, and cyclic reaction, yielding an overall efficiency of 46%. Notably, the use of sulfuryl chloride as a halogenating agent has been shown to reduce costs significantly. This compound and its derivatives have shown to exhibit antimicrobial activities against certain pathogens, indicating its potential utility in pharmaceutical applications (Chen An-cheng, 2012).
Molecular Structure Analysis
The molecular structure of Methyl 2-(2-aminothiazol-4-yl)acetate has been confirmed through various analytical techniques such as FT-IR, 1H NMR, and LC-MS. These methods provide precise information on the compound's structural configuration, which is crucial for its application in chemical synthesis and drug development processes.
Chemical Reactions and Properties
The compound's reactivity has been explored in various chemical reactions, including its role as a substrate for the copper-catalyzed coupling of oxime acetates with isothiocyanates. This process results in the formation of 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions, demonstrating its versatility in organic synthesis (Xiaodong Tang et al., 2016).
科学研究应用
-
Antimicrobial Applications
- This compound is used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents .
- In a study, compounds synthesized from 2-aminothiazoles showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
- These compounds also showed antifungal potential against Candida glabrata and Candida albicans .
-
Antioxidant Applications
-
Anticancer Applications
-
Anti-inflammatory Applications
-
Anti-HIV Applications
-
Cross-linking Agent
-
Antidiabetic Applications
-
Antitubercular Applications
-
Anticonvulsant Applications
-
Anthelmintic Applications
-
Analgesic Applications
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKFBGFHDNUFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353317 |
Source


|
| Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-aminothiazol-4-yl)acetate | |
CAS RN |
64987-16-2 |
Source


|
| Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)





